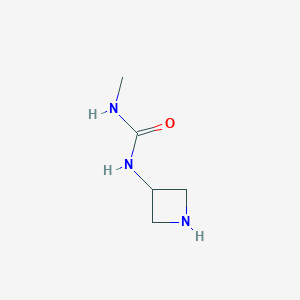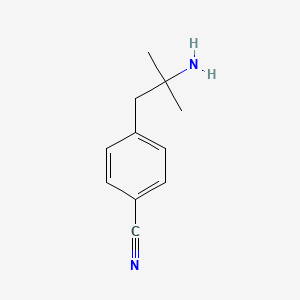
4-(2-Amino-2-methylpropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-amino-2-methylpropyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with 2-amino-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(2-Amino-2-methylpropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the 2-methylpropyl group.
4-(2-Methylpropyl)benzonitrile: Similar structure but lacks the amino group.
Uniqueness
4-(2-Amino-2-methylpropyl)benzonitrile is unique due to the presence of both the amino and 2-methylpropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-(2-amino-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6H,7,13H2,1-2H3 |
Clave InChI |
NJLBVZPEGLMQTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


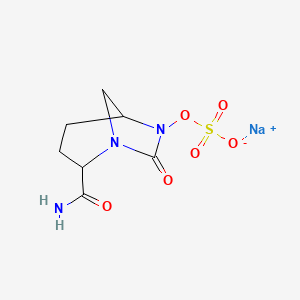
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)


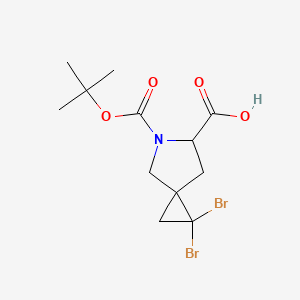
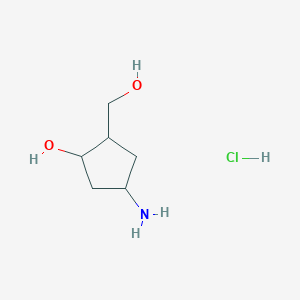
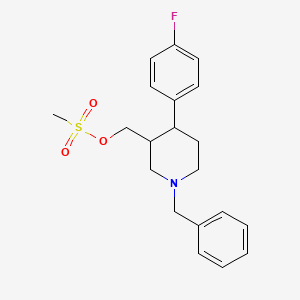
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

